molecular formula C21H22N2O4S B3548567 1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

Cat. No.: B3548567
M. Wt: 398.5 g/mol
InChI Key: BWMFXVRNWMVHPR-UHFFFAOYSA-N
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Description

The compound “1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. This oxazole ring is substituted with a phenylsulfonyl group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups in three-dimensional space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxazole ring might be susceptible to reactions with nucleophiles or electrophiles. The phenylsulfonyl and methoxyphenyl groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, or its potential applications. For example, it might be interesting to explore whether this compound has any biological activity or could be used in the development of new materials .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-17-10-8-9-16(15-17)19-22-20(21(27-19)23-13-6-3-7-14-23)28(24,25)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFXVRNWMVHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Reactant of Route 2
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Reactant of Route 3
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Reactant of Route 4
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Reactant of Route 5
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Reactant of Route 6
1-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

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